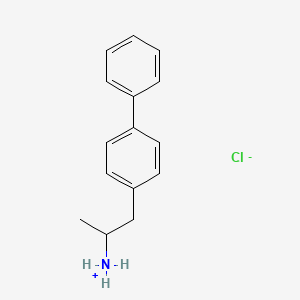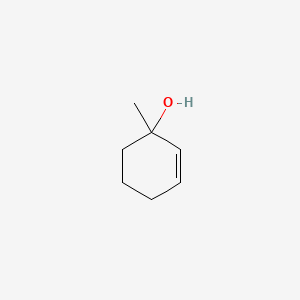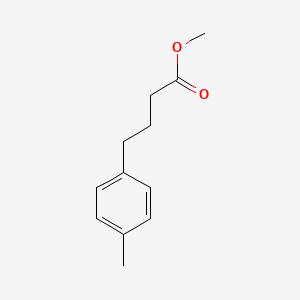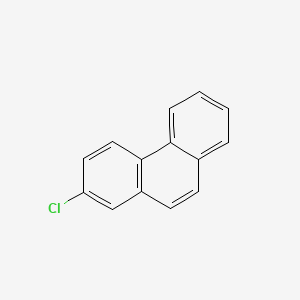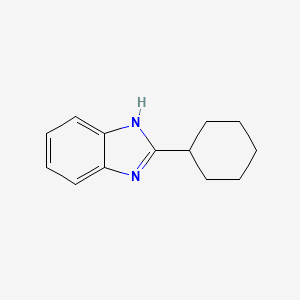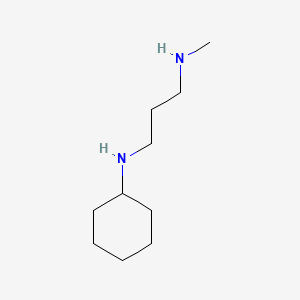
N-Cyclohexyl-N'-methyl-1,3-propanediamine
Vue d'ensemble
Description
N-Cyclohexyl-N'-methyl-1,3-propanediamine (NCHMPD) is a cyclic amine compound that has been used for a variety of scientific applications. It is a colorless, odourless, and crystalline solid that is soluble in water, ethanol, and methanol. NCHMPD has a molecular weight of 165.26 g/mol and a melting point of 74-76° C. It is a useful reagent for organic synthesis and has been used in various scientific studies as a catalyst, surfactant, and chelating agent.
Orientations Futures
N-Cyclohexyl-N’-methyl-1,3-propanediamine has been suggested as a novel promising solvent for CO2 capture applications . It has been studied as a promising alternative to monoethanolamine (MEA) for minimizing the desorber’s energy requirements . Future research may focus on further exploring its potential in this area.
Analyse Biochimique
Biochemical Properties
N-Cyclohexyl-N’-methyl-1,3-propanediamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with aminopropyltransferases, which are enzymes involved in the synthesis of polyamines such as spermidine and spermine . These interactions are crucial as polyamines are essential for cell growth and differentiation. The nature of these interactions involves the inhibition of aminopropyltransferases, leading to a decrease in the levels of spermidine and spermine within the cell .
Cellular Effects
N-Cyclohexyl-N’-methyl-1,3-propanediamine has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of aminopropyltransferases by N-Cyclohexyl-N’-methyl-1,3-propanediamine leads to a reduction in polyamine levels, which in turn affects cell proliferation and differentiation . Additionally, this compound has been observed to impact insulin secretion in pancreatic beta-cells, highlighting its role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Cyclohexyl-N’-methyl-1,3-propanediamine involves its binding interactions with specific enzymes and proteins. By inhibiting aminopropyltransferases, it prevents the synthesis of polyamines, which are vital for various cellular functions . This inhibition leads to changes in gene expression, particularly those genes involved in cell growth and differentiation. Furthermore, N-Cyclohexyl-N’-methyl-1,3-propanediamine may also interact with other biomolecules, leading to enzyme inhibition or activation, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Cyclohexyl-N’-methyl-1,3-propanediamine have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Cyclohexyl-N’-methyl-1,3-propanediamine remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of polyamine synthesis, leading to prolonged effects on cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of N-Cyclohexyl-N’-methyl-1,3-propanediamine vary with different dosages in animal models. At lower doses, it effectively inhibits aminopropyltransferases without causing significant toxicity . At higher doses, N-Cyclohexyl-N’-methyl-1,3-propanediamine may exhibit toxic effects, including adverse impacts on cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of polyamine synthesis .
Metabolic Pathways
N-Cyclohexyl-N’-methyl-1,3-propanediamine is involved in metabolic pathways related to polyamine synthesis. It interacts with enzymes such as aminopropyltransferases, which are responsible for the production of spermidine and spermine . By inhibiting these enzymes, N-Cyclohexyl-N’-methyl-1,3-propanediamine disrupts the normal metabolic flux, leading to altered levels of these metabolites within the cell . This disruption can have downstream effects on various cellular processes that depend on polyamines .
Transport and Distribution
The transport and distribution of N-Cyclohexyl-N’-methyl-1,3-propanediamine within cells and tissues are facilitated by specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, such as aminopropyltransferases, to exert its inhibitory effects . The localization and accumulation of N-Cyclohexyl-N’-methyl-1,3-propanediamine within cells are crucial for its efficacy in inhibiting polyamine synthesis .
Subcellular Localization
N-Cyclohexyl-N’-methyl-1,3-propanediamine is localized within specific subcellular compartments, which influences its activity and function . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the nucleus or mitochondria . The subcellular localization of N-Cyclohexyl-N’-methyl-1,3-propanediamine is essential for its role in inhibiting polyamine synthesis and affecting cellular processes .
Propriétés
IUPAC Name |
N'-cyclohexyl-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWQHCRUSNYNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238306 | |
| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90853-13-7 | |
| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090853137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



